N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide
Description
N-(3,5-Dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide is a benzamide derivative featuring two distinct substituents:
- A 3,5-dimethylphenyl group (electron-donating methyl groups in meta positions).
- A 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety (a sulfone-containing heterocyclic ring with electron-withdrawing properties).
This dual substitution imparts unique electronic and steric characteristics.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-14-10-15(2)12-18(11-14)20(17-8-9-24(22,23)13-17)19(21)16-6-4-3-5-7-16/h3-12,17H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCAEKVLTVDVGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide is an organic compound with a complex structure that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, synthesis methods, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
The compound features a benzamide moiety linked to a thiophene derivative, specifically a 1,1-dioxido-2,3-dihydrothiophen-3-yl group. The molecular formula is C₁₅H₁₅N₃O₂S, and it exhibits several functional groups that contribute to its chemical properties.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Thiophene Derivative : This can be achieved through cyclization reactions involving appropriate precursors.
- Benzamide Formation : The reaction of the thiophene derivative with a suitable amine results in the formation of the benzamide linkage.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines by interfering with key cellular pathways.
- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, indicating potential for further exploration in antibiotic development.
- Enzyme Inhibition : The compound has been observed to bind effectively to specific enzymes involved in metabolic pathways, suggesting a role as an enzyme inhibitor.
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, the following table summarizes key features:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N-(4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide | Similar benzamide core | Different phenyl substitution |
| N-(2-methylphenyl)-N-(1,1-dioxido-2-thiophenyl)benzamide | Variations in thiophene | Altered electronic properties |
| 2-Bromo-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide | Bromine substitution | Enhanced reactivity due to halogen |
The distinct combination of substituents in this compound may confer unique biological activities that differentiate it from its analogs.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Anticancer Studies : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells.
- Antimicrobial Testing : Research conducted by Microbial Drug Resistance showed that related compounds exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus.
Comparison with Similar Compounds
N-(3,5-Dimethylphenyl)-3-Hydroxynaphthalene-2-Carboxamide
Structural Differences :
- Core Structure : Hydroxynaphthalene-carboxamide vs. benzamide with a dihydrothiophen sulfone.
- Substituents : Both share the 3,5-dimethylphenyl group, but the target compound replaces the hydroxynaphthalene with a sulfone-containing heterocycle.
Functional Insights :
- In spinach chloroplast studies, the hydroxynaphthalene analog exhibited photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM). Activity was attributed to electron-withdrawing substituents and lipophilicity .
- However, the dihydrothiophen ring’s reduced aromaticity compared to naphthalene could alter binding dynamics.
N-(3,5-Dimethylphenyl)-2,2,2-Trichloro-Acetamide
Structural Differences :
- Core Structure : Trichloro-acetamide vs. benzamide.
- Substituents : Both feature 3,5-dimethylphenyl, but the trichloromethyl group in the analog is strongly electron-withdrawing.
Functional Insights :
- Crystallographic data revealed two molecules in the asymmetric unit , influenced by meta-substituents .
- Hypothesis for Target Compound : The sulfone group in the target may confer similar electron-withdrawing effects as trichloromethyl, but with higher polarity. This could impact solubility and crystal packing.
(E)-N-(3,5-Dimethoxyphenyl)-N-(5-Oxopent-3-en-1-yl)Benzamide
Structural Differences :
- Substituents : 3,5-Dimethoxyphenyl (electron-donating methoxy groups) vs. 3,5-dimethylphenyl (electron-donating methyl groups).
- Additional Group : The analog includes a conjugated oxopentenyl chain, absent in the target compound.
Functional Insights :
- The methoxy groups in the analog may reduce lipophilicity compared to methyl groups.
- Hypothesis for Target Compound : Methyl groups in the target may enhance lipophilicity, favoring membrane penetration in biological systems.
Critical Analysis of Substituent Effects
- Electron-Withdrawing vs. Donating Groups :
- Positional Influence :
- Meta-substituents (3,5 positions) optimize spatial arrangement for target engagement, as seen in PET inhibitors and crystallographic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
